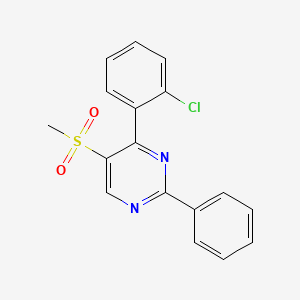

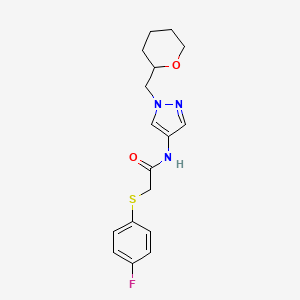

4-(2-クロロフェニル)-5-(メチルスルホニル)-2-フェニルピリミジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structural motifs. For instance, the first paper discusses 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are evaluated for their ability to inhibit cyclooxygenase enzymes, COX-1 and COX-2 . The second paper describes the synthesis of a 4-phenylsulfonyl pyridine derivative, which is a compound with a sulfonyl functional group similar to the one in the compound of interest . The third paper details the synthesis and structural characterization of a dihydropyridine derivative with chlorophenyl and methylsulfonyl substituents . Lastly, the fourth paper examines a benzofuran derivative with a chlorophenyl and a methylsulfinyl group .

Synthesis Analysis

The synthesis of related compounds involves strategic introduction of substituents to achieve desired biological activity or to explore the chemical reactivity of the core structure. For example, the introduction of a substituent at C5 of the central pyridine ring was found to optimize COX-2 inhibitory activity . The synthesis of 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine from sodium phenylsulfinate and pentachloropyridine demonstrates the synthetic utility of sulfonyl groups in aromatic nucleophilic substitution reactions . The synthesis of the dihydropyridine derivative also showcases the importance of regioselectivity and the impact of electron-withdrawing groups on the substitution pattern .

Molecular Structure Analysis

The molecular structure of related compounds reveals important information about their conformation and potential interactions. For instance, the dihydropyridine derivative exhibits two possible orientations for the chlorine atom attached to the phenyl group, which could influence its biological activity . The benzofuran derivative's crystal structure shows the orientation of substituents around the core structure and the presence of weak intermolecular interactions, such as hydrogen bonds and halogen bonds, which can affect the compound's stability and reactivity .

Chemical Reactions Analysis

The chemical reactivity of related compounds is influenced by the presence of functional groups and the overall molecular structure. The study of nucleophilic substitution reactions with 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine highlights the impact of steric hindrance and the electron-withdrawing sulfonyl group on the regiochemistry of the reaction . These findings can provide insights into the potential chemical reactions that 4-(2-Chlorophenyl)-5-(methylsulfonyl)-2-phenylpyrimidine might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their molecular structures. For example, the crystal data provided for the dihydropyridine derivative, including the space group and cell dimensions, are crucial for understanding its solid-state properties . The weak intermolecular interactions observed in the benzofuran derivative's crystal structure can also inform us about the compound's melting point, solubility, and other physical properties .

科学的研究の応用

ジフルオロメチル化反応

合成化学の分野において、4-(2-クロロフェニル)-5-(メチルスルホニル)-2-フェニルピリミジン(CMP)はジフルオロメチル化反応において重要な役割を果たします。これらのプロセスは、有機分子にジフルオロメチル基(–CF₂H)を導入することを伴います。 CMPは、医薬品、農薬、材料科学で応用されるジフルオロメチル化化合物を生成するための貴重な前駆体として役立ちます 。研究者たちは、CMPをビルディングブロックとして使用する新しい合成ルートを探求し続けています。

特性

IUPAC Name |

4-(2-chlorophenyl)-5-methylsulfonyl-2-phenylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-11-19-17(12-7-3-2-4-8-12)20-16(15)13-9-5-6-10-14(13)18/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAXXGXPFIEQSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Ethyl-N-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2538908.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)

amino}benzoic acid](/img/structure/B2538923.png)

![[2-(2-Acetylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2538924.png)

![3-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2538925.png)

![8-(2-aminophenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)